

Comparative spectroscopic analysis of benzylamine derivatives

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Compound of Interest

Compound Name: (2,4-Dichlorobenzyl)methylamine

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A Comparative Spectroscopic Guide to Benzylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzylamine and its derivatives using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The objective is to offer a practical reference for the structural elucidation and characterization of this important class of organic compounds. All data is presented in a comparative format, supported by detailed experimental protocols and a logical workflow for analysis.

Quantitative Spectroscopic Data

The following tables summarize key spectroscopic data for benzylamine and selected derivatives. These values serve as a baseline for identifying and differentiating substituted benzylamines.

Table 1: ^1H NMR Chemical Shifts (δ) in CDCl_3

Compound	Ar-H (ppm)	-CH ₂ - (ppm)	-NH ₂ (ppm)	Other Protons (ppm)
Benzylamine	7.18 - 7.37[1]	3.84[1]	1.52[1]	-
N-ethylbenzylamine	7.20 - 7.40	3.78	1.15 (NH)	2.65 (q, CH ₂), 1.10 (t, CH ₃)
4-Methoxybenzylamine	6.85 (d), 7.25 (d)	3.75	1.45	3.80 (s, OCH ₃)
4-Nitrobenzylamine	7.45 (d), 8.15 (d)	4.00	1.80	-

Note: Data for N-ethylbenzylamine, 4-methoxybenzylamine, and 4-nitrobenzylamine are representative values based on established substituent effects.

Table 2: ¹³C NMR Chemical Shifts (δ)

Compound	Ar-C (ppm)	-CH ₂ - (ppm)	Other Carbons (ppm)	Solvent
Benzylamine HCl	128.5, 128.7, 129.2, 134.3[2]	42.3[2]	-	DMSO-d ₆ [2]
Benzylamine	126.9, 128.5, 128.6, 143.2	46.4	-	CDCl ₃
4-Methoxybenzylamine	114.0, 129.5, 132.5, 158.7	45.8	55.3 (OCH ₃)	CDCl ₃
4-Nitrobenzylamine	123.8, 129.0, 147.0, 150.5	45.5	-	CDCl ₃

Note: Data for free bases in CDCl₃ are typical values. Benzylamine HCl data is from cited literature.

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	v(N-H) stretch	δ(N-H) bend	v(C-N) stretch	v(Ar C=C) stretch	Other Key Bands (cm ⁻¹)
Benzylamine	3372 (asym), 3303 (sym)[3]	1451[4]	~1180- 1020[5]	1492[4]	3000-3100 (Ar C-H stretch)
(R)-α-Methylbenzyl amine	3364[4]	1451[4]	1368[4]	1492[4]	2800-3000 (Alkyl C-H stretch)
4-Nitrobenzylamine	~3400, ~3310	~1600	~1110	~1500	1520 (asym NO ₂), 1345 (sym NO ₂)[6]

Table 4: UV-Vis Absorption Maxima (λ_{max})

Compound	λ _{max} 1 (nm)	λ _{max} 2 (nm)	Solvent/Condition
Benzylamine	206[7]	256[7]	Acidic Mobile Phase (pH ≤ 3)[7]
Benzene	204	255	Ethanol[8]
Aniline	230	280[9]	Neutral
p-Nitrophenol	-	318	Neutral

Note: The absorption maxima of benzylamine derivatives are highly sensitive to substitution on the aromatic ring and the pH of the solvent.[7][9] Electron-donating groups (e.g., -OH, -NH₂) and electron-withdrawing groups (e.g., -NO₂) shift the absorption maxima, typically to longer wavelengths (bathochromic shift).[8][9]

Table 5: Common Mass Spectrometry Fragments (m/z) for Benzylamine

m/z	Ion Formula	Description
108	$[\text{C}_7\text{H}_{10}\text{N}]^+$	Protonated molecular ion $[\text{M}+\text{H}]^+ \text{[10]}$
107	$[\text{C}_7\text{H}_9\text{N}]^+$	Molecular ion $[\text{M}]^+ \text{[1]}$
106	$[\text{C}_7\text{H}_8\text{N}]^+$	Loss of a hydrogen atom $[\text{M}-\text{H}]^+ \text{[1]}$
91	$[\text{C}_7\text{H}_7]^+$	Tropylium or Benzyl cation, from C-N bond cleavage [10] [11]
79	$[\text{C}_6\text{H}_5\text{N}]^+$	
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Note: Under electrospray ionization (ESI), benzylamines are readily protonated. A primary fragmentation pathway is the loss of ammonia (NH_3).[\[11\]](#)[\[12\]](#) The subsequent fragmentation depends heavily on the ring substituents.[\[12\]](#)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of benzylamine derivatives.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the benzylamine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , D_2O).[\[2\]](#) For enhanced solubility of amine salts, DMSO-d_6 or D_2O is recommended.
- **Internal Standard:** Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm. In many modern solvents, TMS is already included.
- **Instrumentation:** Use a high-field NMR spectrometer (e.g., 300 MHz or higher).[\[2\]](#)

- ^1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16 to 128) to achieve a good signal-to-noise ratio.[2]
- ^{13}C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is often required.[2]
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals to determine proton ratios.

b) Infrared (IR) Spectroscopy

- Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm^{-1} .[13] Perform a background scan of the empty sample compartment or pure KBr pellet first, which is automatically subtracted from the sample spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to functional groups, such as N-H stretches (amine), C-H stretches (aromatic and aliphatic), C=C stretches (aromatic ring), and C-N stretches.[3][4]

c) Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water, or acetonitrile).[7][8] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_{max} for optimal accuracy.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

- Data Acquisition: Fill two matched quartz cuvettes, one with the pure solvent (reference) and the other with the sample solution. Place them in the spectrophotometer and scan a range of wavelengths (e.g., 200-400 nm for benzylamines).
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}). This provides information about the electronic transitions within the molecule, particularly the conjugated π -system of the benzene ring.[8]

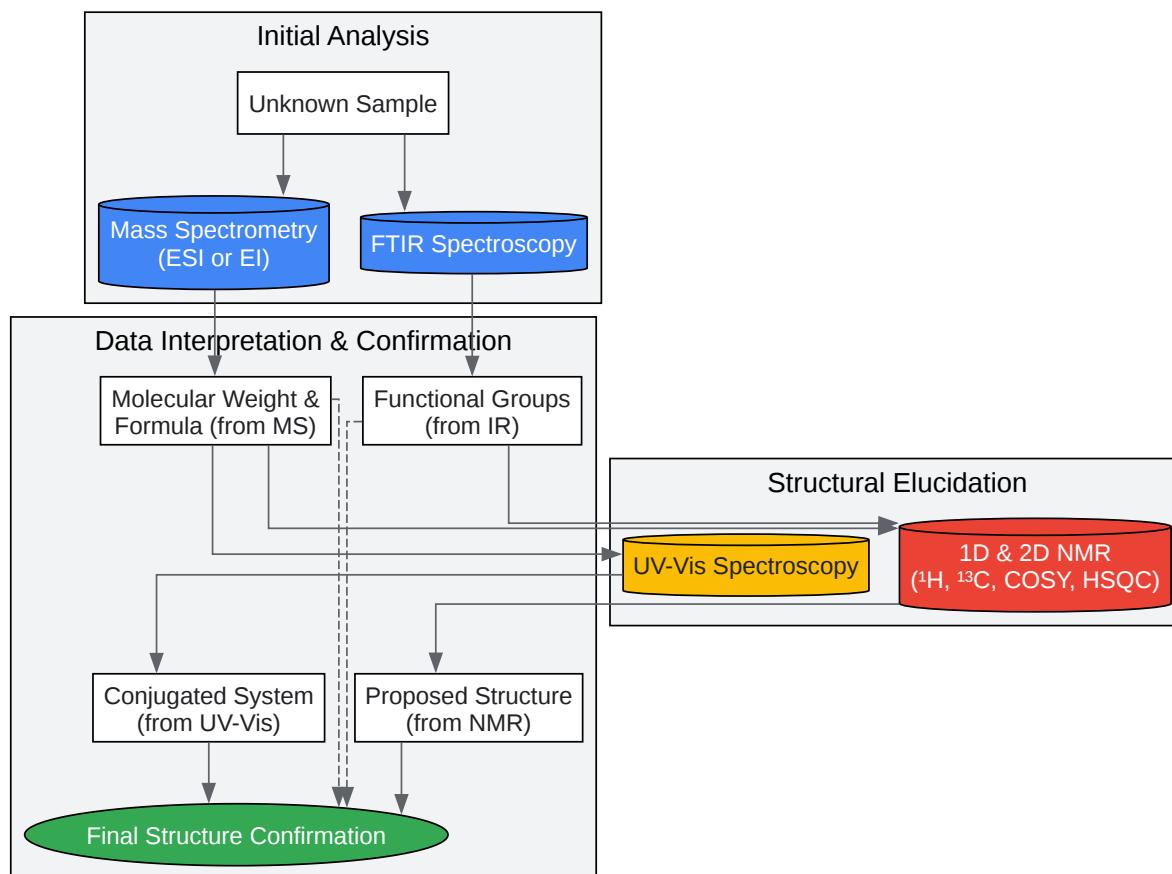
d) Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). For electrospray ionization (ESI), concentrations are typically in the low $\mu\text{g/mL}$ to ng/mL range.
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI for polar molecules like amines, or Electron Ionization - EI for more volatile, less polar compounds).
- Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in full scan mode to determine the molecular weight (from the molecular ion $[\text{M}]^+$ or protonated molecule $[\text{M}+\text{H}]^+$).
- Tandem MS (MS/MS): To obtain structural information, perform a tandem MS experiment. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.[12][14]
- Data Analysis: Analyze the fragmentation pattern to deduce the structure. Key fragmentations for benzylamines include the loss of ammonia and cleavage of the benzylic C-N bond.[11][12]

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the structural elucidation of an unknown benzylamine derivative using the spectroscopic methods discussed.

Workflow for Spectroscopic Analysis of Benzylamine Derivatives

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Caption: Logical workflow for the structural analysis of benzylamine derivatives.

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